molecular formula C8H11N3O2 B13082966 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13082966
M. Wt: 181.19 g/mol
InChI Key: JUTOGIHOBVTHSO-NSCUHMNNSA-N
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Description

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group, a but-2-en-1-yl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .

Scientific Research Applications

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

    4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-phosphonic acid: Features a phosphonic acid group in place of the carboxylic acid group.

Uniqueness: The presence of the carboxylic acid group in 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxylic acid imparts unique chemical properties, such as the ability to form hydrogen bonds and participate in acid-base reactions. This makes it distinct from its analogs with different functional groups .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-1-[(E)-but-2-enyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h2-3,5H,4,9H2,1H3,(H,12,13)/b3-2+

InChI Key

JUTOGIHOBVTHSO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=C(C(=N1)C(=O)O)N

Canonical SMILES

CC=CCN1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

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